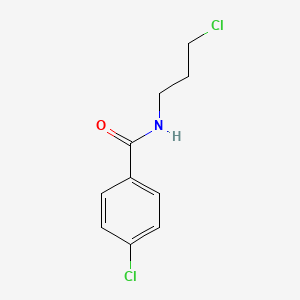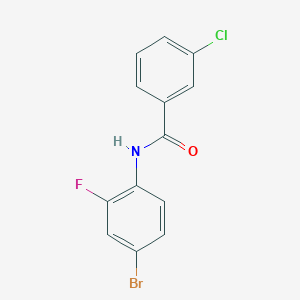
4-chloro-N-(3-chloropropyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(3-chloropropyl)benzamide is an organic compound with the molecular formula C10H11Cl2NO It is a derivative of benzamide, where the benzene ring is substituted with a chlorine atom at the 4-position and an N-(3-chloropropyl) group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-chloro-N-(3-chloropropyl)benzamide can be synthesized through the direct condensation of 4-chlorobenzoic acid with 3-chloropropylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as Lewis acids (e.g., aluminum chloride) can enhance the efficiency of the reaction. Additionally, solvent selection and temperature control are critical factors in scaling up the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-chloro-N-(3-chloropropyl)benzamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the amide group to an amine group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted amides or thioamides.
Oxidation: Products include sulfoxides or sulfones.
Reduction: Products include primary or secondary amines.
Aplicaciones Científicas De Investigación
4-chloro-N-(3-chloropropyl)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its role as a precursor to bioactive molecules.
Mecanismo De Acción
The mechanism of action of 4-chloro-N-(3-chloropropyl)benzamide involves its interaction with specific molecular targets. In the case of its use as a precursor to antidepressants, the compound interacts with neurotransmitter receptors in the brain, modulating the levels of serotonin and norepinephrine. This modulation leads to an improvement in mood and alleviation of depressive symptoms .
Comparación Con Compuestos Similares
Similar Compounds
- 4-chloro-N-(3-methoxypropyl)benzamide
- 3-chloro-N-(4-chlorophenyl)benzamide
- 4-chloro-N-(3-sulfamoylphenyl)benzamide
Uniqueness
4-chloro-N-(3-chloropropyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it has a unique reactivity profile and potential for use in the synthesis of specific bioactive molecules .
Propiedades
Fórmula molecular |
C10H11Cl2NO |
|---|---|
Peso molecular |
232.10 g/mol |
Nombre IUPAC |
4-chloro-N-(3-chloropropyl)benzamide |
InChI |
InChI=1S/C10H11Cl2NO/c11-6-1-7-13-10(14)8-2-4-9(12)5-3-8/h2-5H,1,6-7H2,(H,13,14) |
Clave InChI |
QNZBLEGOIPKEAI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)NCCCCl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-{4-[(3-hydroxyphenyl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoate](/img/structure/B14938962.png)
![dimethyl 2-{2,2,6-trimethyl-1-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B14938966.png)
![1-(2,5-dimethylphenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione](/img/structure/B14938967.png)
![3,4-dihydro-2H-1,5-benzodioxepin-7-yl(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone](/img/structure/B14938973.png)
![N-(2,6-difluorophenyl)-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetamide](/img/structure/B14938979.png)
![7-Ethyl-4-imino-8-(4-methoxyphenyl)-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B14938984.png)
![ethyl 4-[({1-[2-(morpholin-4-yl)ethyl]-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl}acetyl)amino]benzoate](/img/structure/B14938992.png)


![N-[3-(morpholin-4-yl)propyl]-4-nitrobenzenesulfonamide](/img/structure/B14939014.png)

![2-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(6-methoxypyridin-3-yl)acetamide](/img/structure/B14939030.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]acetamide](/img/structure/B14939050.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-3-{2,5-dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}propanamide](/img/structure/B14939065.png)
